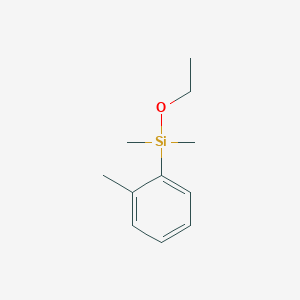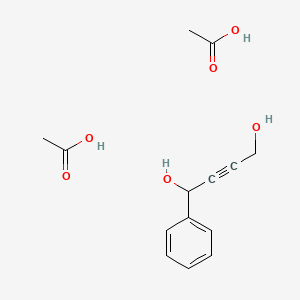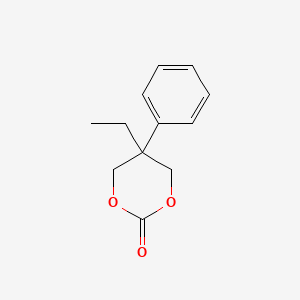
5-Ethyl-5-phenyl-1,3-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-phenyl-1,3-dioxan-2-one is a cyclic carbonate compound that belongs to the family of 1,3-dioxanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound consists of a six-membered ring with two oxygen atoms and one carbonyl group, making it an interesting subject for research in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyl-5-phenyl-1,3-dioxan-2-one can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves the use of phosgene derivatives or carbon monoxide, although these methods are limited due to the toxicity of the reagents . Alternative methods using less toxic reagents are being explored to make the process safer and more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-5-phenyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and nucleophiles like RLi and RMgX . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
5-Ethyl-5-phenyl-1,3-dioxan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-phenyl-1,3-dioxan-2-one involves its interaction with various molecular targets and pathways. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The compound’s stability and reactivity make it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A five-membered ring compound with similar reactivity but different stability properties.
5,5-Dimethyl-1,3-dioxane: Another six-membered ring compound with different substituents, affecting its reactivity and applications.
Uniqueness
5-Ethyl-5-phenyl-1,3-dioxan-2-one is unique due to its specific substituents, which confer distinct reactivity and stability properties compared to other similar compounds. Its applications in various fields of research and industry highlight its versatility and importance.
Propiedades
Número CAS |
108323-47-3 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-ethyl-5-phenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C12H14O3/c1-2-12(8-14-11(13)15-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
POCSNMSDBAJMCP-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=O)OC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B14338378.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

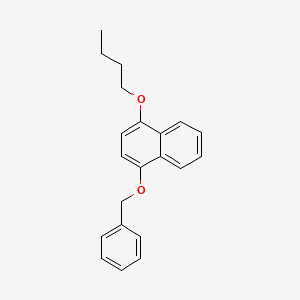
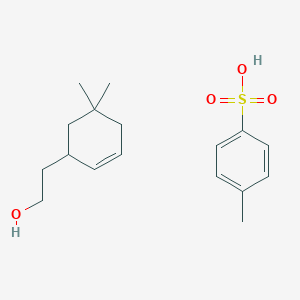
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)

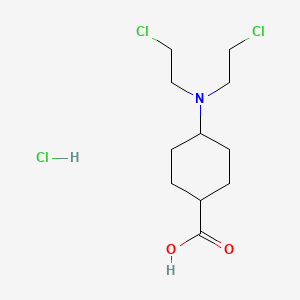
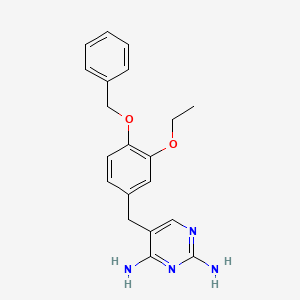
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
